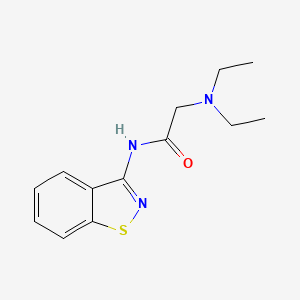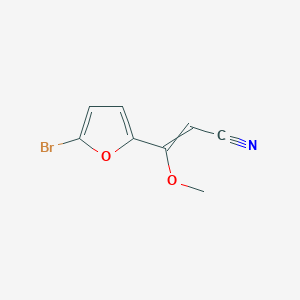
N-1,2-Benzothiazol-3-yl-N~2~,N~2~-diethylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,2-Benzothiazol-3-yl-N~2~,N~2~-diethylglycinamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazole derivatives have been extensively studied for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-1,2-Benzothiazol-3-yl-N~2~,N~2~-diethylglycinamide can be achieved through various synthetic pathways. One common method involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another approach includes diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are preferred for their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-1,2-Benzothiazol-3-yl-N~2~,N~2~-diethylglycinamide undergoes various chemical reactions, including:
Oxidation: Using reagents like Dess-Martin periodinane (DMP) to mediate intramolecular cyclization.
Reduction: Typically involves the use of reducing agents like sodium borohydride.
Substitution: Halocyclization and iodosulfonylation reactions under mild conditions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane (DMP) at ambient temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Halocyclization using iodine and sulfonyl chloride at room temperature.
Major Products Formed
Oxidation: Substituted benzoxazoles and benzothiazoles.
Reduction: Corresponding amines.
Substitution: Pyrimidobenzothiazoles and multisubstituted α,β-enones.
Aplicaciones Científicas De Investigación
N-1,2-Benzothiazol-3-yl-N~2~,N~2~-diethylglycinamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating tuberculosis and other infectious diseases.
Industry: Utilized in the development of new materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of N-1,2-Benzothiazol-3-yl-N~2~,N~2~-diethylglycinamide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
N-(1,3-Benzothiazol-2-yl)-arylamides: Known for their antibacterial activity.
6-Chloro-N-(6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)benzo[d]thiazol-2-amine: Exhibits significant pharmacological properties.
1-Phenyl-N-(benzothiazol-2-yl)methanimine derivatives: Investigated for their potential as anti-MERS-CoV drugs.
Uniqueness
N-1,2-Benzothiazol-3-yl-N~2~,N~2~-diethylglycinamide stands out due to its unique structural features and versatile reactivity, making it a valuable compound for various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties highlight its significance in medicinal chemistry and drug development.
Propiedades
Número CAS |
109382-09-4 |
|---|---|
Fórmula molecular |
C13H17N3OS |
Peso molecular |
263.36 g/mol |
Nombre IUPAC |
N-(1,2-benzothiazol-3-yl)-2-(diethylamino)acetamide |
InChI |
InChI=1S/C13H17N3OS/c1-3-16(4-2)9-12(17)14-13-10-7-5-6-8-11(10)18-15-13/h5-8H,3-4,9H2,1-2H3,(H,14,15,17) |
Clave InChI |
KQTTUNVHLWNZMU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(=O)NC1=NSC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14329024.png)






![N-{2-Amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethyl}-4-chlorobenzamide](/img/structure/B14329055.png)



![[[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide](/img/structure/B14329071.png)

![4,4'-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline](/img/structure/B14329095.png)
